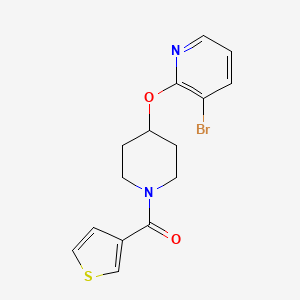

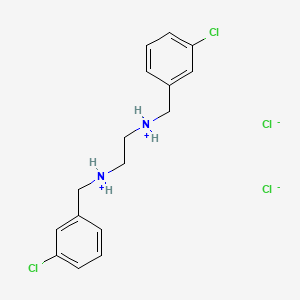

![molecular formula C15H13N5O B2865385 2-(2-Amino-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)phenol CAS No. 78650-06-3](/img/structure/B2865385.png)

2-(2-Amino-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)phenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-(2-Amino-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)phenol” is a compound that belongs to the class of 1,2,4-triazine derivatives . These compounds are six-membered heterocyclic compounds possessing three nitrogen in its structure with a general formula C3H3N3 . They have been found to exhibit a variety of biological applications such as antifungal, anti-HIV, anticancer, anti-inflammatory, analgesic, and antihypertensive, among others .

Synthesis Analysis

The synthesis of these compounds involves base-catalyzed cyclization methodology . This approach offers several advantages, including simple and mild reaction conditions, a short reaction time, and excellent yields .

Molecular Structure Analysis

The molecular structure of the synthesized fused triazinobenzimidazole was confirmed to correspond to the 3,4-dihydrotriazinobenzimidazole structure through the analysis of spectroscopic NMR data and DFT calculations .

Chemical Reactions Analysis

The reaction of 2-amino-4-aryl-3,4-dihydro[1,3,5]triazino[1,2-a]-benzimidazoles with diethyl ethoxymethylenemalonate was found to afford 6-aryl-3-carbethoxy-4-oxo-4,6-dihydro-1(12)(13)H-pyrimido[2’,1’:4,5][1,3,5]triazino[1,2-a]benzimidazoles .

Physical And Chemical Properties Analysis

The molecular formula of this compound is C15H11BrIN5O, with an average mass of 484.089 Da and a monoisotopic mass of 482.919159 Da .

Scientific Research Applications

Antiproliferative Activity

The compound 2-amino-4-aryl-4,10-dihydro[1,3,5]triazino[1,2-a]benzimidazoles, including variations of the mentioned chemical, has been synthesized and studied for its antiproliferative activity. These compounds have shown promising results in vitro on several human cancer cell lines, suggesting their potential in cancer research and treatment (Hranjec, Pavlović, & Karminski-Zamola, 2012).

Photophysical Properties

Studies on the photophysical properties of derivatives of benzimidazole, benzoxazole, and benzothiazole, related to the compound , have revealed exciting state intra-molecular proton transfer pathways. These compounds show single absorption and dual emission characteristics, highlighting their potential use in photophysical applications (Padalkar et al., 2011).

Antitumor Activity

Novel hybrids of pyrimidine/benzimidazole scaffolds, including the 2-amino-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazole, have been synthesized and evaluated for antitumor activity. Certain compounds in this category exhibited significant growth inhibition in primary anticancer screening against human cell lines (Ismail et al., 2020).

Antimicrobial Activity

Research has been conducted on the synthesis of novel 2-substituted benzimidazole derivatives, related to the chemical in focus, for their antimicrobial properties. These studies suggest potential use in developing new antimicrobial agents (Padalkar et al., 2016).

Mechanism of Action

The antinematodic activity of these compounds was evaluated in vitro on isolated encapsulated muscle larvae (ML) of Trichinella spiralis . The results showed that the tested triazinobenzimidazoles exhibit significantly higher efficiency than the conventional drug used to treat trichinosis, albendazole, at a concentration of 50 μg/mL .

properties

IUPAC Name |

2-(2-amino-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-4-yl)phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N5O/c16-14-18-13(9-5-1-4-8-12(9)21)20-11-7-3-2-6-10(11)17-15(20)19-14/h1-8,13,21H,(H3,16,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOMOCKOZFKEAHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2N=C(NC3=NC4=CC=CC=C4N23)N)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(E)-({1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indol-3-yl}methylidene)amino]thiourea](/img/structure/B2865306.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)cyclohexanecarboxamide hydrochloride](/img/structure/B2865309.png)

![1-[3-[[(E)-4-(Dimethylamino)but-2-enoyl]amino]propyl]piperidine-3-carboxamide](/img/structure/B2865313.png)

![N-(4-(3-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide](/img/structure/B2865317.png)

![4-Methoxy-N-[5-(4-nitro-benzenesulfonyl)-thiazol-2-yl]-benzamide](/img/structure/B2865320.png)

![1-(2,5-dimethoxyphenyl)-3-(4-fluorophenyl)-3-hydroxy-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2865322.png)